molecular formula C11H10O4 B14847880 (3-Acetyl-5-formylphenyl)acetic acid

(3-Acetyl-5-formylphenyl)acetic acid

Cat. No.: B14847880
M. Wt: 206.19 g/mol
InChI Key: BOEDAPLLJJMIHG-UHFFFAOYSA-N
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Description

(3-Acetyl-5-formylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring acetyl (-COCH₃) and formyl (-CHO) functional groups on the aromatic ring.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(3-acetyl-5-formylphenyl)acetic acid

InChI

InChI=1S/C11H10O4/c1-7(13)10-3-8(5-11(14)15)2-9(4-10)6-12/h2-4,6H,5H2,1H3,(H,14,15)

InChI Key

BOEDAPLLJJMIHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-5-formylphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring, followed by formylation and subsequent introduction of the acetic acid group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and formylation reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-5-formylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: (3-Acetyl-5-carboxyphenyl)acetic acid.

    Reduction: (3-Acetyl-5-hydroxyphenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Acetyl-5-formylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Acetyl-5-formylphenyl)acetic acid involves its interaction with various molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The evidence primarily discusses acetic acid-modified sludge-based biochar (ASBB) and its uranium adsorption performance compared to unmodified biochar (SBB).

Functional Group Efficacy in Adsorption
Compound/Adsorbent Key Functional Groups Adsorption Mechanism Performance (U(VI) Removal) Reference
ASBB (acetic acid-modified) -COOH, -COO⁻, -OH Monodentate coordination with U(VI) 97.8% (pH 6.0, 5 min)
SBB (unmodified) -OH, -Si-O-Si Physical adsorption ~60% (lower efficiency)
(3-Hydroxy-5-nitrophenyl)acetic acid () -OH, -NO₂, -CH₂COOH Not specified (likely chelation via -COOH/-OH) No data provided

Key Findings :

Role of Acetic Acid Modification: ASBB’s enhanced U(VI) removal (97.8% vs. SBB’s 60%) is attributed to -COOH groups introduced via acetic acid treatment . These groups enable chemisorption through monodentate coordination with U(VI) . Pore expansion via acetic acid increases surface area, improving U(VI) accessibility .

Impact of Substituents: Electron-withdrawing groups (e.g., -NO₂ in ’s compound) may reduce electron density on the aromatic ring, weakening metal binding compared to electron-donating groups (e.g., -CHO or -COCH₃ in the target compound). However, this hypothesis requires experimental validation. Multifunctional groups (-CHO, -COCH₃, -COOH) in (3-Acetyl-5-formylphenyl)acetic acid could theoretically enhance metal chelation, similar to ASBB’s -COOH/-COO⁻ synergy .

pH Dependency :

  • ASBB’s optimal U(VI) removal occurs at pH 6.0 , where uranium exists as hydrolyzed species (e.g., (UO₂)₂(OH)₂) that bind effectively to deprotonated -COO⁻ groups .
  • For phenylacetic acid derivatives, adsorption efficiency would likely depend on the pKa of functional groups and uranium speciation.

Kinetics and Capacity: ASBB achieves equilibrium in 5 minutes with a maximum capacity of ~97 mg/g . Comparatively, biochar modified with nitric acid (HNO₃) shows slower kinetics (>30 min) and lower capacity (70–80 mg/g) .

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